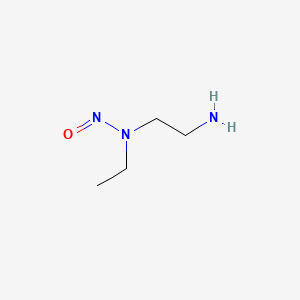
(2-Aminoethyl)(ethyl)nitrosoamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoethyl)(ethyl)nitrosoamine is an organic compound with the molecular formula C4H11N3O. It belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group (-N=O) bonded to an amine. Nitrosamines are known for their potential carcinogenic properties and are commonly found in various environmental sources, including food, water, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(ethyl)nitrosoamine typically involves the nitrosation of secondary amines. One common method is the reaction of ethylamine with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows: [ \text{C2H5NH2 + HNO2 → C2H5N(NO)H + H2O} ] This reaction requires careful control of temperature and pH to ensure the formation of the desired nitrosamine product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential for monitoring the reaction and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(ethyl)nitrosoamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
(2-Aminoethyl)(ethyl)nitrosoamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrosamines.
Biology: The compound is studied for its potential biological effects, including its role as a carcinogen.
Medicine: Research is ongoing to understand its impact on human health and its potential use in drug development.
Industry: It is used in the production of various chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(ethyl)nitrosoamine involves its interaction with cellular components, leading to the formation of DNA adducts. This process is mediated by the nitroso group, which can undergo metabolic activation to form reactive intermediates. These intermediates can alkylate DNA, leading to mutations and potentially carcinogenic effects .
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodimethylamine (NDMA): A well-known carcinogenic nitrosamine.
N-Nitrosodiethylamine (NDEA): Another carcinogenic nitrosamine with similar properties.
N-Nitrosomorpholine (NMOR): A nitrosamine commonly found in industrial settings.
Uniqueness
(2-Aminoethyl)(ethyl)nitrosoamine is unique due to its specific structure and reactivity. Its ability to form stable nitroso derivatives makes it valuable in synthetic chemistry. Additionally, its potential biological effects make it a compound of interest in toxicological studies .
Properties
Molecular Formula |
C4H11N3O |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N-ethylnitrous amide |
InChI |
InChI=1S/C4H11N3O/c1-2-7(6-8)4-3-5/h2-5H2,1H3 |
InChI Key |
AEQYGACQMJFSEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2R,3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428872.png)
![7-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428879.png)

![1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13428890.png)



![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13428915.png)

![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline](/img/structure/B13428933.png)

